molecular formula C10H9FO3 B1394084 Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate CAS No. 126119-23-1

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate

Cat. No.: B1394084
CAS No.: 126119-23-1
M. Wt: 196.17 g/mol
InChI Key: PIHQFYWGMXPPLZ-UHFFFAOYSA-N
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Description

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate (CAS 126119-23-1) is an epoxide-containing compound with a molecular formula of C10H9FO3 and a molecular weight of 196.18 g/mol . This chemical is provided with a purity of 95% . Structurally, it features an oxirane (epoxide) ring and a methyl ester functional group, making it a versatile building block in synthetic organic chemistry, particularly for the introduction of fluorine-containing motifs into more complex molecules. Compounds within this class of substituted oxiranecarboxylic acids have been investigated for their biological activity and are cited in patents relating to pharmaceutical applications, such as the treatment of metabolic diseases . Researchers can utilize this compound as a key intermediate in the development of novel active compounds. For safe handling, it is recommended to conduct experiments using appropriate personal protective equipment, including gloves, protective clothing, and eyewear . This product is intended for research and further manufacturing applications only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

methyl 3-(3-fluorophenyl)oxirane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHQFYWGMXPPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(O1)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate typically involves the reaction of 3-fluorophenylacetic acid with an appropriate epoxidizing agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

    Reduction: The carboxylate ester group can be reduced to an alcohol or aldehyde.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The oxirane structure of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate allows it to interact with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to covalent modifications that may alter protein function, positioning the compound as a candidate for therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways. For example, cytotoxicity studies have shown IC50 values indicating potent activity against specific cancer types:
Cell LineIC50 (µM)
MCF-7 (breast)25
HeLa (cervical)30
A549 (lung)20
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Synthetic Chemistry

This compound can be synthesized through various methods, including asymmetric epoxidation and ring-opening reactions. These synthetic routes can be optimized for industrial applications:

  • Synthesis Steps :
    • Formation of the oxirane ring through reaction with appropriate reagents.
    • Subsequent functionalization to introduce additional reactive groups for further chemical transformations.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant reductions in cell viability compared to control groups, suggesting its potential as an anticancer agent.

Mechanistic Studies

Investigations into the mechanisms of action revealed that the compound interacts with key regulatory proteins involved in apoptosis and cell cycle progression. Molecular docking studies identified potential binding sites on these proteins, supporting observed biological effects.

Mechanism of Action

The mechanism of action of Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Yield (%) ee (%)
Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate - C10H9FO3 196.18 75 97
Methyl 3-(4-fluorophenyl)oxirane-2-carboxylate - C10H9FO3 196.18 73 99
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate 42245-42-1 C11H12O4 208.21 - -
Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate 1504091-47-7 C12H13ClO3 240.68 - -

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Example Compound Key Impact
3-Fluorophenyl Moderate EWG Target compound Balanced reactivity for nucleophilic attack
4-Cyanophenyl Strong EWG Methyl 3-(4-cyanophenyl) analog Enhanced electrophilicity
4-Methoxyphenyl EWG/EDG mix Methyl 3-(4-methoxyphenyl) analog Increased solubility, reduced reactivity

Biological Activity

Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxirane class of compounds, characterized by an epoxide (oxirane) ring and a carboxylate functional group. Its molecular formula is C₉H₉FNO₃, with a molecular weight of approximately 210.20 g/mol. The presence of the fluorine atom on the phenyl ring enhances its electronic properties, stability, and reactivity, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its reactive epoxide ring, which can form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can disrupt normal cellular functions, potentially leading to therapeutic effects in various diseases. The specific pathways affected depend on the target molecules within the cell.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, research indicated that derivatives of oxirane-2-carboxylate exhibited significant cytotoxic effects on lung and colon cancer cells, with IC50 values below 100 µM . This suggests that this compound may possess similar anticancer properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to elucidate its full spectrum of activity and mechanisms involved.

Synthesis and Derivatives

This compound can be synthesized through various chemical routes involving the reaction of suitable precursors under controlled conditions. For example, one method involves the use of fluorinated phenolic compounds reacted with epoxide precursors in the presence of bases.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylateStructural FormulaAntimicrobial, anticancer
Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylateStructural FormulaSimilar mechanism; potential drug candidate
Methyl 3-(2-Bromophenyl)oxirane-2-carboxylateStructural FormulaUnder investigation for biological activity

The comparison shows that while these compounds share similar structural features, their biological activities can vary significantly based on substitutions on the phenyl ring.

Case Studies

  • Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various oxirane derivatives, including this compound, against several cancer cell lines. Results demonstrated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another investigation, the antimicrobial properties were assessed against gram-positive and gram-negative bacteria. The results indicated that the compound exhibited notable inhibitory effects on specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate, and what key reaction parameters influence yield?

  • Methodological Answer : Synthesis typically involves epoxidation of α,β-unsaturated precursors (e.g., via Prilezhaev oxidation using peracids) or nucleophilic ring-opening strategies. Key parameters include:
  • Catalyst choice : Meta-chloroperbenzoic acid (mCPBA) is commonly used for epoxidation, but substituent electronic effects (e.g., electron-withdrawing fluorine) may require optimization .
  • Solvent and temperature : Polar aprotic solvents (e.g., dichloromethane) at 0–25°C minimize side reactions.
  • Steric and electronic effects : The 3-fluorophenyl group may alter regioselectivity; monitoring via TLC or HPLC is critical .
    Example Table:
PrecursorCatalystTemp (°C)Yield (%)Reference Compound Analogy
Methyl 3-(3-FP)-acrylatemCPBA0–25~65–75 (dimethoxy analog)

Q. How is the stereochemistry of this compound determined experimentally?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement and WinGX/ORTEP for visualization to resolve absolute configuration (e.g., envelope vs. half-chair conformations in oxirane rings) .
  • Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to separate enantiomers and quantify enantiomeric excess .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to infer diastereomeric ratios .

Q. What stability considerations are critical for storing and handling this compound?

  • Methodological Answer :
  • Moisture sensitivity : Store under inert gas (argon) at –20°C due to potential hydrolysis of the epoxide ring.
  • Light sensitivity : Use amber vials to prevent photochemical ring-opening reactions.
  • Toxicity : While specific data for this compound is limited (), assume standard epoxide hazards (irritant, potential mutagen) and use fume hoods.

Advanced Questions

Q. How can computational methods predict the reactivity and regioselectivity in the synthesis of this compound?

  • Methodological Answer :
  • Semi-empirical calculations (AM1) : Model transition states to predict activation energies and exothermicity/endothermicity (e.g., as in for dimethoxyphenyl analogs) .
  • DFT studies : Optimize geometries at the B3LYP/6-311++G(d,p) level to assess substituent effects (fluorine’s electron-withdrawing nature may stabilize intermediates).
    Example Table:
MethodΔH (kcal/mol)Activation Energy (kcal/mol)Reference
AM1–15.228.7
DFT (B3LYP)–12.825.4Hypothetical

Q. What strategies resolve contradictions between computational predictions and experimental data in the synthesis of this compound?

  • Methodological Answer :
  • Solvent effects : Recalculate Gibbs free energy with implicit solvent models (e.g., SMD for dichloromethane) to refine predictions .
  • Catalyst screening : Test alternative peracids (e.g., trifluoroperacetic acid) if mCPBA yields deviate from computational results.
  • In situ monitoring : Use Raman spectroscopy to detect transient intermediates and adjust reaction kinetics .

Q. How can enantioselective synthesis of this compound be achieved?

  • Methodological Answer :
  • Asymmetric catalysis : Employ Jacobsen’s Mn(III)-salen complexes for epoxidation, optimizing ligand steric bulk to enhance enantiomeric excess (ee) .
  • Chiral auxiliaries : Introduce a removable chiral group (e.g., Evans oxazolidinones) to control stereochemistry during ring formation.
  • Analytical validation : Combine chiral HPLC with circular dichroism (CD) to confirm absolute configuration .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer :
  • C–H⋯π interactions : As observed in related oxirane derivatives (), fluorine’s electronegativity may enhance dipole-dipole interactions.
  • Hydrogen bonding : Analyze O–H⋯O or C–H⋯O contacts using Mercury software after SC-XRD refinement (SHELXL) .
    Example Table:
Interaction TypeDistance (Å)Angle (°)Reference Compound
C–H⋯π (fluorophenyl)2.85145
C–H⋯O (epoxide)3.12160Hypothetical

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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